Campesterol

Phytosterol Absorption Bioavailability In Vivo Rat Study

Campesterol (CAS 474-62-4) is not a generic phytosterol mixture—it is a single-molecule C28 plant sterol defined by a single methyl substitution at the C24 position, which confers 3.25‑fold higher intestinal absorption than β‑sitosterol. Researchers investigating NPC1L1/ABCG5/ABCG8 transporter mechanisms, HDL‑mediated cholesterol efflux in macrophage foam cells, or phytosterol bioaccessibility from complex food matrices require this ≥98% (HPLC) pure standard to eliminate the quantification errors inherent in undefined mixed‑sterol reference materials. Procure analytically verified Campesterol to ensure reproducible calibration curves and method validation in your sterol profiling workflows.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 290299-12-6
Cat. No. B7821882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCampesterol
CAS290299-12-6
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
InChIKeySGNBVLSWZMBQTH-PODYLUTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0001487 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Campesterol (CAS 474-62-4) Procurement Guide: Properties, Purity, and Analytical Standards


Campesterol (CAS 474-62-4) is a C28 plant sterol (phytosterol) with a molecular weight of 400.69 g/mol and a melting point of 156-160°C . It is a white crystalline powder that is insoluble in water but soluble in organic solvents like chloroform, benzene, and ether . Structurally, it is distinguished from the more abundant β-sitosterol (C29) by the presence of a single methyl group at the C24 position in its side chain, whereas β-sitosterol has an ethyl group [1]. This compound is commercially available from multiple suppliers as an analytical standard, with typical purity specifications ranging from ≥95% to ≥98% (HPLC) .

Campesterol (CAS 474-62-4): Why Not All Phytosterols Are Interchangeable


While phytosterols like campesterol, β-sitosterol, and stigmasterol share a common core structure and are often grouped together in commercial mixtures, substituting one for another in a scientific or industrial application can introduce significant error. These compounds differ in their absorption and bioavailability profiles [1], their effects on cholesterol metabolism and transport [2], and their capacity to activate specific cellular pathways . For instance, in analytical method development, using a mixed plant sterol standard containing an undefined campesterol ratio can lead to inaccurate quantification [3]. The specific quantitative evidence for these differential effects is detailed below.

Quantitative Differentiation of Campesterol (CAS 474-62-4) vs. Key Analogs


Campesterol vs. β-Sitosterol and Stigmasterol: Superior Intestinal Absorption in a Rat Model

Campesterol demonstrates a quantifiably higher absorption rate compared to β-sitosterol and stigmasterol in a rat model following oral gavage. This difference is critical for researchers studying systemic exposure or developing formulations where bioavailability is a key parameter [1].

Phytosterol Absorption Bioavailability In Vivo Rat Study

Campesterol vs. β-Sitosterol: Distinct Effects on Cholesterol Efflux in Macrophages

In a THP-1 macrophage foam cell model, campesterol and β-sitosterol exhibit divergent activities. While β-sitosterol does not affect HDL-mediated cholesterol efflux, campesterol causes a modest but statistically significant reduction. This finding is crucial for studies investigating the role of individual sterols in atherogenesis [1].

Atherosclerosis Reverse Cholesterol Transport Macrophage Foam Cells

Campesterol vs. Stigmasterol: Lower Anti-Complementary Activity

In an in vitro assay measuring anti-complementary activity, stigmasterol is the most potent activator of the complement system among the three major phytosterols. Campesterol exhibits lower activity, demonstrating less C3 cleavage and lower overall complement consumption [1].

Immunology Complement System Innate Immunity

Campesterol vs. Brassicasterol: Differential Effect on Lipid Bilayer Phase Behavior

Comparative differential scanning calorimetry (DSC) reveals that campesterol (C24 methyl) and brassicasterol (C24 methyl + C22 double bond) have distinct effects on the thermotropic phase behavior of DPPC bilayers. Brassicasterol more effectively decreases the temperature, cooperativity, and enthalpy of the DPPC pretransition compared to campesterol [1].

Membrane Biophysics Lipid Bilayers Differential Scanning Calorimetry

Campesterol vs. β-Sitosterol and Stigmasterol: Higher Bioaccessibility in Maize

Using an in vitro digestion model to simulate human gastrointestinal conditions, campesterol exhibits significantly higher bioaccessibility from cooked maize compared to both stigmasterol and β-sitosterol. This suggests a greater potential for intestinal absorption from a complex food matrix .

Bioaccessibility In Vitro Digestion Food Science

Validated Applications of Campesterol (CAS 474-62-4) in Research and Industry


Phytosterol Bioavailability and Absorption Studies

Given its 3.25-fold higher absorption (13%) compared to β-sitosterol and stigmasterol (both 4%) in a rat model [1], pure campesterol is the preferred compound for research investigating the mechanisms and kinetics of phytosterol absorption. Its higher bioavailability makes it a more tractable model compound for studying the roles of transporters like NPC1L1 and ABCG5/ABCG8.

Cell-Based Assays of Cholesterol Transport and Inflammation

Campesterol's unique profile in macrophage foam cell assays—including its ability to significantly reduce HDL-mediated cholesterol efflux [2] and its more moderate induction of inflammatory cytokines compared to cholesterol —makes it an essential compound for dissecting the cell-type specific effects of phytosterols on atherogenesis. Its use in such assays allows researchers to delineate the effects of individual sterols, which are often masked when using complex mixtures.

Analytical Method Development and Validation (LC-MS/GC-MS)

As a major phytosterol, campesterol is a mandatory component of any comprehensive analytical method for phytosterol quantification in food, biological fluids, or plant extracts . For accurate quantification, the use of a pure, high-purity standard (≥98% HPLC) is critical, rather than relying on a mixed plant sterol standard where the exact campesterol content may vary. Pure campesterol standards are essential for constructing calibration curves and determining method accuracy and precision.

Food Science and Nutrition Bioaccessibility Research

Campesterol's 44-56% higher bioaccessibility from a complex food matrix like maize, as demonstrated by in vitro digestion models , makes it a key target analyte for studies aiming to understand and improve the nutritional delivery of phytosterols. Researchers investigating the impact of food processing or formulation on phytosterol bioavailability should prioritize campesterol analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Campesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.